molecular formula C21H26O10 B2420427 4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside CAS No. 52730-14-0

4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside

Cat. No.: B2420427
CAS No.: 52730-14-0
M. Wt: 438.429
InChI Key: OBNBHYQEYRONSE-IFLJBQAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

4-Methylphenyl tetra-O-acetyl-α-D-galactopyranoside (CAS 52730-14-0) is a synthetic glycoside characterized by a galactopyranose core substituted with four acetyl groups and a 4-methylphenyl aglycone. Its molecular formula, C₂₁H₂₆O₁₀ , corresponds to a molecular weight of 438.43 g/mol . The α-configuration at the anomeric carbon (C1) is critical, as it defines the glycosidic bond orientation between the sugar and the aromatic aglycone.

Key Structural Elements

  • Galactose Backbone :

    • A pyranose ring in the 4C¹ chair conformation, where C1 is axial and C4 is equatorial.
    • Hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, forming O-acetyl protecting groups.
  • 4-Methylphenyl Aglycone :

    • A para-substituted phenyl group with a methyl substituent attached via an O-glycosidic bond to C1 of the galactose ring.
  • Stereochemical Features :

    • The α-configuration at C1 ensures the 4-methylphenyl group occupies an axial position.
    • Acetyl groups at C2, C3, C4, and C6 adopt equatorial or axial positions depending on the ring conformation (Table 1).
Position Substituent Configuration Orientation
C1 4-Methylphenyl α Axial
C2 Acetyl Equatorial
C3 Acetyl Axial
C4 Acetyl Equatorial
C6 Acetyl Equatorial

Table 1: Substituent orientations in 4-methylphenyl tetra-O-acetyl-α-D-galactopyranoside.

The acetyl groups serve dual roles: steric protection of reactive hydroxyls during synthesis and conformational locking of the galactose ring, reducing rotational flexibility.

Conformational Dynamics: Ring Puckering and Glycosidic Bond Flexibility

The conformational behavior of this compound is governed by ring puckering of the galactose core and torsional flexibility of the glycosidic bond.

Ring Puckering

The galactopyranose ring adopts a 4C¹ chair conformation in solution and solid-state, as confirmed by Cremer-Pople puckering parameters:

  • Puckering amplitude (Q) : ~0.5–0.6 Å, indicating moderate deviation from planarity.
  • Puckering angles (θ, φ) : θ ≈ 180° (axial C1) and φ ≈ 0° (equatorial C4).

This conformation minimizes steric clashes between substituents. For example, the axial 4-methylphenyl group at C1 avoids interactions with equatorial acetyl groups at C2 and C6.

Glycosidic Bond Flexibility

The C1–O–C(aryl) glycosidic bond exhibits limited torsional flexibility due to:

  • Steric constraints : The axial 4-methylphenyl group restricts rotation about the C1–O bond.
  • Electronic effects : The electron-withdrawing acetyl groups stabilize the glycosidic bond, reducing cleavage propensity.
Torsion Angles (Φ, Ψ)

While direct experimental data for this compound are limited, related glycosides show:

  • Φ (C1–O–C(aryl)–C) : ~60° (gauche), influenced by the methyl group’s steric hindrance.
  • Ψ (C(aryl)–C–C–H) : ~180° (trans), favoring planar conjugation between the phenyl ring and glycosidic oxygen.

Crystallographic and Computational Modeling Approaches

Structural insights into 4-methylphenyl tetra-O-acetyl-α-D-galactopyranoside rely on X-ray crystallography and computational simulations .

Crystallographic Data

While no direct crystal structure is reported, analogous compounds (e.g., 4-formylphenyl tetra-O-acetyl-β-D-galactopyranoside) provide comparable insights:

  • Galactose ring conformation : 4C¹ chair with axial C1 and equatorial C4.
  • Molecular packing : Stabilized by C–H···O hydrogen bonds between acetyl carbonyls and adjacent molecules.

Computational Modeling

  • Density Functional Theory (DFT) :

    • B3LYP/6-31G(d,p) calculations predict vicinal coupling constants (³JH,H) matching experimental NMR data, validating the 4C¹ conformation.
    • Puckering energy landscapes reveal the 4C¹ conformation as the lowest-energy state, with transition states involving 2S₀ or ³S₁ puckering.
  • Molecular Dynamics (MD) Simulations :

    • CHARMM force field simulations confirm the dominance of the 4C¹ conformation (>80% population) in aqueous solution.
    • Free energy landscapes highlight minor populations of 1S³ and conformers under high-energy conditions.
Method Key Finding Reference
X-ray Crystallography 4C¹ chair conformation with axial C1, equatorial C4
DFT (B3LYP) ³JH,H coupling constants align with 4C¹ puckering
MD (CHARMM) 4C¹ conformation dominates; minor 1S³/B³ populations observed

Table 2: Computational and crystallographic validation of conformational preferences.

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNBHYQEYRONSE-IFLJBQAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside typically involves the acetylation of 4-Methylphenyl |A-D-galactopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to control the rate of acetylation and prevent over-acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where the reactants are mixed and maintained at controlled temperatures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the acetylation of 4-methylphenyl β-D-galactopyranoside using acetic anhydride in the presence of a catalyst like pyridine. The reaction is conducted at low temperatures (0-5°C) to control the acetylation process and prevent overreaction.

Industrial Production

In industrial settings, the compound is produced on a larger scale, utilizing controlled environments to ensure high yields and purity. Purification techniques such as recrystallization or chromatography are commonly employed to isolate the final product.

Scientific Research Applications

4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside has a wide range of applications across various scientific fields:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex molecules.
  • Reagent : Utilized in various chemical reactions, including hydrolysis and oxidation.

Biology

  • Carbohydrate Metabolism Studies : The compound helps in understanding enzyme activity related to carbohydrate metabolism.
  • Enzyme Kinetics : Used as a substrate in glycosidase assays to evaluate enzyme specificity and kinetics.

Medicine

  • Therapeutic Potential : Investigated for anti-inflammatory and anticancer properties, suggesting its role in drug development.
  • Drug Development Precursor : Acts as an intermediate in synthesizing potential therapeutic agents targeting metabolic disorders.

Industry

  • Specialty Chemicals : Employed in producing various specialty chemicals due to its unique properties.

Glycosidase Assays

In studies evaluating various glycosidases, 4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside was used as a substrate. Results indicated different enzymes exhibited varying affinities for this compound, highlighting its utility in distinguishing enzyme types based on substrate specificity.

Cancer Research

Recent research explored galacto-conjugates based on derivatives like 4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside for selectively targeting cancer cells. These conjugates enhanced apoptosis in senescent cancer cells when activated by specific enzymes, underscoring their potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside involves its interaction with specific biomolecules through its glycosyl structure. The acetyl groups can be hydrolyzed to expose the hydroxyl groups, which can then form hydrogen bonds with target molecules. This interaction can affect the biological activity of the target molecules, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside is unique due to its specific acetylation pattern and the presence of a methyl-substituted phenyl group. This structure allows it to interact with biomolecules in a distinct manner, making it valuable in the synthesis of glycoside drugs and other applications .

Biological Activity

4-Methylphenyl tetra-O-acetyl-α-D-galactopyranoside (4-MPTG) is a synthetic carbohydrate derivative widely utilized in biochemical research, particularly in studies involving glycosidase enzymes. This compound is characterized by its unique structure, which includes a 4-methylphenyl group and four acetyl groups attached to the galactopyranoside moiety. This article explores the biological activity of 4-MPTG, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H26O10
  • Molecular Weight : 454.49 g/mol
  • Appearance : White powder

4-MPTG serves primarily as a substrate for α-galactosidases, enzymes that cleave α-galactosidic bonds. The hydrolysis of the acetyl groups in 4-MPTG facilitates interactions with these enzymes, allowing researchers to measure enzyme activity through the release of 4-methylphenol, a yellow-colored product detectable by spectrophotometry. This property makes it valuable in glycosidase assays and studies of carbohydrate metabolism.

Biological Activity

The biological activity of 4-MPTG can be summarized as follows:

  • Enzyme Activity Measurement : Used in glycosidase assays to determine α-galactosidase activity.
  • Carbohydrate Metabolism : Influences metabolic pathways by interacting with specific enzymes involved in carbohydrate processing.
  • Potential Therapeutic Applications : Investigated for its role in treating disorders related to carbohydrate metabolism and as a precursor in drug synthesis .

Glycosidase Assays

Research has demonstrated that 4-MPTG is an effective substrate for measuring α-galactosidase activity. In various studies, the compound was incubated with enzyme preparations from different sources, including cell lysates and purified enzymes. The amount of released 4-methylphenol was quantified to assess enzyme kinetics and inhibition effects.

Interaction Studies

Studies have shown that the hydrolysis of acetyl groups enhances the compound's ability to interact with enzymes involved in metabolic pathways. For instance, one study highlighted how the compound's structural properties influence its interaction with α-galactosidases, leading to insights into enzyme mechanisms and potential inhibitors .

Comparative Analysis

The unique structure of 4-MPTG allows for comparison with similar compounds. Below is a table summarizing structural differences and potential biological implications:

Compound NameStructural DifferencesPotential Applications
4-Methoxyphenyl tetra-O-acetyl-β-D-galactopyranosideMethoxy group instead of methylPossible variations in enzyme interaction
4-Methylphenyl tetra-O-acetyl-β-D-glucopyranosideGlucopyranoside moiety instead of galactopyranosideDifferent metabolic pathway interactions

Q & A

Q. What are the standard synthetic routes for 4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside, and how can reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves acetylation of β-D-galactopyranose followed by glycosylation with 4-methylphenol. Key steps include:
  • Protection of hydroxyl groups : Acetylation with acetic anhydride in pyridine ensures full O-acetylation .
  • Glycosylation : Use of Lewis acids (e.g., BF₃·Et₂O) to activate the glycosyl donor (e.g., tetra-O-acetyl-β-D-galactopyranosyl bromide) and form the glycosidic bond with 4-methylphenol. Temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization requires strict anhydrous conditions .

Regioselectivity Challenges : Competing α/β anomer formation can occur. Polar solvents (e.g., dichloromethane) and low temperatures favor β-configuration retention .

Q. How is 4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside utilized as a substrate in enzyme activity assays?

  • Methodological Answer : This compound serves as a chromogenic substrate for α/β-galactosidases. The protocol involves:
  • Enzyme Incubation : Mix the compound with the enzyme in buffer (pH 4.5–7.5, depending on enzyme specificity) at 37°C .
  • Reaction Monitoring : Hydrolysis releases 4-methylphenol, detectable via UV-Vis (λ = 300–400 nm) or HPLC. Acetyl groups prevent premature degradation, ensuring specificity for target enzymes .
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} using Lineweaver-Burk plots. Include controls (e.g., heat-inactivated enzyme) to confirm enzymatic activity .

Advanced Research Questions

Q. How can conformational analysis of 4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside resolve discrepancies in enzymatic hydrolysis rates across studies?

  • Methodological Answer : Conformational stability impacts enzyme binding. Techniques include:
  • X-ray Crystallography : Resolve chair vs. boat conformations. For example, acetylated galactopyranosides often adopt a 4C₁ chair conformation with deviations at C3/C5 (0.6–0.7 Å from the ring plane) .
  • NMR Spectroscopy : Analyze 1H^1H-1H^1H coupling constants (JH,HJ_{H,H}) to determine axial/equatorial substituent orientations. For instance, J1,2>8HzJ_{1,2} > 8 \, \text{Hz} confirms β-configuration .
  • Computational Modeling : Use DFT to compare energy minima of possible conformers. Discrepancies in hydrolysis rates may arise from enzyme access to specific conformers .

Table 1 : Crystallographic Data for Tetra-O-acetyl Galactopyranosides

ParameterValueReference
Space groupP1
Unit cell dimensions (Å)a=7.679a = 7.679, b=9.933b = 9.933, c=11.458c = 11.458
Dominant conformation4C₁ chair with C3/C5 deviations

Q. What strategies address contradictions in regioselective deacetylation data during functionalization of 4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside?

  • Methodological Answer : Conflicting deacetylation outcomes often stem from solvent polarity or catalyst choice. Solutions include:
  • Selective Deprotection : Use NH₃/MeOH for C6 deacetylation or lipases (e.g., Candida antarctica) for enantioselective hydrolysis .
  • Monitoring Tools : TLC (silica, toluene/acetone 3:1) tracks deacetylation progress. Confirm regiochemistry via 13C NMR^{13}\text{C NMR} (e.g., C=O peaks at 170–175 ppm for acetyl groups) .
  • Controlled Conditions : Anhydrous tetrahydrofuran (THF) with catalytic NaOMe minimizes unintended hydrolysis .

Q. How do stability studies under varying pH and temperature inform storage protocols for 4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside?

  • Methodological Answer : Stability is critical for reproducible assays. Key findings:
  • pH Stability : Degrades rapidly in alkaline conditions (pH > 9). Store in neutral buffers (pH 6–7) at –20°C to prevent hydrolysis .
  • Thermal Stability : Decomposes above 40°C. Use argon-purged vials to avoid oxidation during long-term storage .
  • Analytical Validation : Regular HPLC-MS checks (C18 column, acetonitrile/water gradient) confirm purity (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.